molecular formula C9H11FN2 B597789 2-Fluoro-4-(pyrrolidin-1-yl)pyridine CAS No. 1352318-60-5

2-Fluoro-4-(pyrrolidin-1-yl)pyridine

Cat. No.: B597789
CAS No.: 1352318-60-5
M. Wt: 166.199
InChI Key: TYURNKQOQWIEJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Fluoro-4-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers to modify their properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Fluoro-4-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is unique due to the combination of the fluorine atom and the pyrrolidine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine ring can influence the compound’s pharmacokinetic profile.

Properties

IUPAC Name

2-fluoro-4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYURNKQOQWIEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718438
Record name 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-60-5
Record name 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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